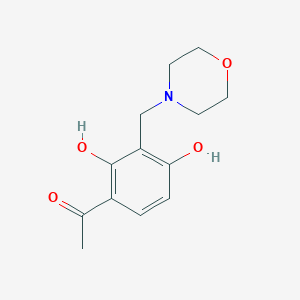

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-9(15)10-2-3-12(16)11(13(10)17)8-14-4-6-18-7-5-14/h2-3,16-17H,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXPQRBLGPFPOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)CN2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction-Based Synthesis

The most common and effective method to prepare 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone involves a Mannich reaction, which is a three-component condensation of:

- 2,4-dihydroxyacetophenone (the phenolic ketone substrate),

- Formaldehyde (as the methylene source),

- Morpholine (as the amine component).

$$

\text{2,4-Dihydroxyacetophenone} + \text{Formaldehyde} + \text{Morpholine} \rightarrow \text{this compound}

$$

- Solvent: Chloroform or ethanol-water mixtures,

- Catalyst: Sometimes tetrabutylammonium bromide is used as a phase transfer catalyst,

- Temperature: Room temperature to mild heating (25–50°C),

- Reaction time: 12–24 hours,

- Workup: Extraction, washing with sodium bicarbonate solution, drying over anhydrous sodium sulfate, filtration, and crystallization from suitable solvents (e.g., ethanol).

This method yields the target compound with moderate to good yields (typically 60–75%) and high purity after recrystallization.

Direct Nucleophilic Substitution on 2,4-Dihydroxyacetophenone

An alternative approach involves direct reaction of 2,4-dihydroxyacetophenone with morpholine under controlled conditions:

- The reaction is carried out in the presence of a suitable catalyst or base to activate the phenolic hydroxyl group,

- Temperature control is critical to avoid side reactions,

- The reaction proceeds via nucleophilic substitution at the 3-position of the phenyl ring, facilitated by the presence of formaldehyde or other methylene donors,

- Purification involves crystallization and drying steps to isolate the pure product.

Industrial Scale Synthesis

In industrial settings, the synthesis is scaled up using large reactors with optimized parameters:

- Controlled temperature and pressure to maximize yield,

- Use of continuous stirring and controlled addition of reagents,

- Purification steps include crystallization, filtration, and drying under vacuum,

- Quality control ensures high purity suitable for pharmaceutical or research applications.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Chloroform, ethanol, or ethanol-water | Solvent choice affects solubility and reaction rate |

| Temperature | 25–50°C | Mild heating accelerates reaction without decomposition |

| Reaction Time | 12–24 hours | Longer times improve conversion but may increase impurities |

| Catalyst | Tetrabutylammonium bromide (optional) | Phase transfer catalyst enhances reaction efficiency |

| Molar Ratios | 1:1:1 (acetophenone:formaldehyde:morpholine) | Stoichiometric balance critical for yield |

| Purification | Crystallization from ethanol or aqueous 2-propanol | Ensures removal of impurities and high purity |

Chemical Reaction Analysis

The key reaction is a Mannich-type condensation, where the amine (morpholine) and formaldehyde form an iminium intermediate that reacts with the activated aromatic ring of 2,4-dihydroxyacetophenone at the 3-position. The presence of hydroxyl groups at positions 2 and 4 activates the ring towards electrophilic substitution.

Reaction Mechanism Highlights

- Formation of iminium ion from morpholine and formaldehyde,

- Electrophilic attack on the aromatic ring at the 3-position,

- Rearrangement and stabilization to yield the morpholinomethyl-substituted product.

Research Findings and Characterization

- The synthesized compound exhibits characteristic spectral data confirming structure:

- Yields reported in literature range from 60% to 75% depending on reaction conditions and purification methods.

- Melting points typically range around 148–150°C after recrystallization, indicating purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Mannich Reaction | 2,4-Dihydroxyacetophenone, formaldehyde, morpholine | Room temp to 50°C, 12–24 h | 60–75 | Crystallization (ethanol) | Most common, efficient |

| Direct Nucleophilic Substitution | 2,4-Dihydroxyacetophenone, morpholine, catalyst | Controlled temp, base catalyst | Moderate | Crystallization, drying | Requires catalyst, less common |

| Industrial Scale Synthesis | Same as Mannich but scaled up | Optimized temp, pressure | High | Crystallization, filtration | Large scale, high purity |

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Quinones

Reduction: Alcohols

Substitution: Substituted phenyl ethanones

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone serves as an important intermediate in the synthesis of complex organic molecules. Its hydroxyl and morpholinomethyl groups enhance its reactivity, allowing for the formation of various derivatives that are useful in medicinal chemistry and material science.

2. Mechanism of Action

The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biological pathways. This property is particularly valuable in drug design where targeted inhibition is required.

Biological Research

1. Enzyme Inhibition Studies

Research has indicated that this compound exhibits potential as an enzyme inhibitor. For instance, studies focusing on its effects on specific enzymes have shown promising results in modulating their activity, which could lead to therapeutic applications .

2. Anticancer Activity

The compound has been evaluated for its anticancer properties through various assays. Preliminary findings suggest that it may exhibit significant cytotoxic effects against certain cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .

Industrial Applications

1. Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for formulating products that require specific chemical characteristics, such as solubility and stability.

2. Cosmetic Formulations

The compound's safety and effectiveness have been evaluated in cosmetic formulations. It is investigated for its potential role as an active ingredient that can enhance skin health through its antioxidant and anti-inflammatory properties . Studies have shown that formulations containing this compound can improve skin hydration and reduce irritation.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of enzyme activity relevant to metabolic pathways. |

| Study 2 | Anticancer Activity | Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |

| Study 3 | Cosmetic Applications | Formulations with the compound enhanced skin hydration and reduced irritation in clinical trials. |

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Morpholinomethyl vs. Alkyl/Preyl Groups

- 1-[2,4-Dihydroxy-3-(3-methyl-2-butenyl)phenyl]ethanone (Preremirol, CAS 30403-01-1): Substituent: Prenyl (3-methyl-2-butenyl) group. Molecular Formula: C₁₄H₁₈O₄. Melting Point: Not reported, but prenyl groups typically enhance lipophilicity, reducing water solubility compared to morpholinomethyl derivatives . Synthesis: Derived from natural sources or via alkylation reactions.

- 1-[2,4-Dihydroxy-3-(1-methylethyl)phenyl]ethanone (Compound 200): Substituent: Isopropyl group. Molecular Formula: C₁₁H₁₄O₃. Properties: Lower polarity than morpholinomethyl analogs, likely resulting in higher volatility .

- 1-(2,4-Dihydroxy-3-(phenylmethyl)phenyl)ethanone (CAS 103633-38-1): Substituent: Benzyl group. Molecular Formula: C₁₅H₁₄O₄. Melting Point: 204–205°C. The rigid benzyl group promotes crystalline packing, leading to higher melting points compared to morpholinomethyl derivatives .

Morpholinomethyl vs. Tert-Butyl Groups

- 1-[3-(1,1-Dimethylethyl)-2,5-dihydroxyphenyl]ethanone (CAS 35205-23-3): Substituent: tert-Butyl group. Molecular Formula: C₁₂H₁₆O₃. Synthesis: Prepared via Friedel-Crafts alkylation or reaction with tert-butanol in acidic media.

Antifungal Activity

- 1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone (VIa): ED₅₀: 8 µg/mL against Fusarium oxysporum, comparable to Bavistin 50 WP . Key Feature: Methoxy and hydroxy groups enhance antifungal potency.

- 1-[2,4-Dihydroxy-3-(phenylmethyl)phenyl]ethanone: Isolated from Cynanchum otophyllum; exhibits antifungal activity due to hydroxyl and benzyl groups . Morpholinomethyl analogs may show improved activity due to the amine's ability to form hydrogen bonds with fungal enzymes.

Antimicrobial and Antiviral Activity

- Quinoline-4-carboxamide Derivatives: Derived from 1-(3-(morpholinomethyl)phenyl)ethanone; exhibit multi-stage antimicrobial activity. The morpholine moiety likely enhances membrane permeability .

Physical Properties and Stability

- Solubility: Morpholinomethyl derivatives are more water-soluble than alkyl-substituted analogs due to the polar amine and ether groups.

- Melting Points: Morpholinomethyl derivatives: Expected range 150–180°C (inferred from benzyl analogs ). tert-Butyl derivatives: Higher melting points (e.g., 195–196°C for CAS 35205-24-4) due to crystalline packing .

- Stability : Morpholine-containing compounds may undergo hydrolysis under acidic conditions, limiting their shelf life compared to alkylated derivatives.

Biological Activity

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone, a compound belonging to the class of chalcones, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, including antioxidant, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of hydroxyl groups and a morpholinomethyl moiety, which contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 251.28 g/mol .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The DPPH radical scavenging assay demonstrated that it effectively reduces oxidative stress by scavenging free radicals. The percentage inhibition of DPPH radicals was measured, showing a notable concentration-dependent response. For instance, at 500 ppm, the inhibition efficiency reached 96.36%, highlighting its potential as an antioxidant agent .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using the carrageenan-induced rat paw edema model. The results indicated a marked reduction in edema formation compared to control groups, suggesting that the compound could modulate inflammatory pathways effectively .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that it induces cell cycle arrest and apoptosis in human leukemia (K562) and breast cancer (MCF-7) cell lines. Specifically, it was observed that treatment with the compound led to increased expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Biological Activities

| Activity | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Scavenging Test | 96.36% inhibition at 500 ppm |

| Anti-inflammatory | Carrageenan-induced edema model | Significant reduction in paw edema |

| Anticancer | Cell viability assays | Induces apoptosis in K562 and MCF-7 cells |

Case Studies and Research Findings

A study published in Molecules highlighted the synthesis and biological evaluation of several chalcone derivatives, including this compound. The research demonstrated that these derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines, with some derivatives showing IC50 values as low as 11.20 µg/mL against A549 lung cancer cells .

Another investigation focused on the molecular docking studies of this compound, revealing potential interactions with key proteins involved in cancer progression and inflammation pathways. Such interactions suggest mechanisms through which the compound exerts its biological effects .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves multi-step functionalization. A Friedel-Crafts acylation may introduce the ethanone group, followed by morpholinomethylation via nucleophilic substitution. For example:

Friedel-Crafts Acylation : React 2,4-dihydroxybenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

Morpholinomethylation : Introduce the morpholine moiety using morpholine and formaldehyde under acidic or basic conditions (Mannich reaction) .

Key Reagents: Aluminum chloride (catalyst), morpholine, formaldehyde, and acetyl chloride.

Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic peaks:

- Ethanone carbonyl : ~200-210 ppm in ¹³C NMR.

- Aromatic protons : Split signals between δ 6.5–7.5 ppm (¹H NMR) due to dihydroxy substitution .

- Morpholine protons : δ 2.5–3.5 ppm (¹H NMR) for N-CH₂ groups .

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹), carbonyl (~1700 cm⁻¹), and C-O (morpholine, ~1100 cm⁻¹) stretches .

Q. What solvent systems are optimal for purifying this compound via column chromatography?

- Methodological Answer : Use gradient elution with ethyl acetate/hexane (polarity adjusted based on hydroxyl group interactions). For enhanced solubility, DMF or DMSO may be employed in preparatory stages .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the morpholine group) .

- 2D NMR (COSY, HSQC) : Map coupling between protons and carbons to distinguish overlapping signals .

- X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and bond angles .

Q. What strategies optimize the yield of the morpholinomethylation step under green chemistry principles?

- Methodological Answer :

- Solvent Selection : Replace toxic solvents (e.g., DCM) with ethanol/water mixtures.

- Catalyst : Use immobilized Lewis acids (e.g., Fe³⁺-montmorillonite) to reduce waste .

- Microwave-Assisted Synthesis : Reduce reaction time and energy consumption .

Q. How do computational models predict the compound’s reactivity in biological systems?

- Methodological Answer :

- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites on the aromatic ring and morpholine group .

- Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) to predict binding affinity .

Q. What experimental controls are critical when assessing the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH Buffers : Test stability in phosphate (pH 2–8) and carbonate (pH 9–11) buffers.

- HPLC-MS Monitoring : Track degradation products (e.g., demethylation or hydroxylation) .

- Light/Temperature Controls : Use amber vials and controlled incubators to isolate degradation factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.